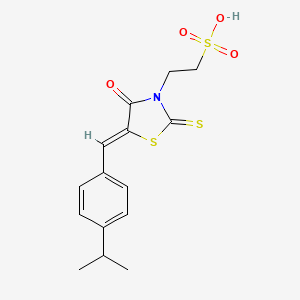

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

Properties

IUPAC Name |

2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S3/c1-10(2)12-5-3-11(4-6-12)9-13-14(17)16(15(21)22-13)7-8-23(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H,18,19,20)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGZIOMTHQYEIX-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(4-isopropylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core with a sulfonic acid moiety, which is crucial for its biological activity. The presence of the isopropylbenzylidene group enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₃S₂ |

| Molecular Weight | 305.41 g/mol |

| Solubility | Soluble in DMSO and water |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including the compound . Research indicates that this class exhibits significant activity against various bacterial and fungal pathogens.

-

Antibacterial Activity :

- The compound demonstrated notable efficacy against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL .

- In a comparative study, derivatives showed varying levels of activity against common nosocomial pathogens, indicating potential for clinical applications .

- Antifungal Activity :

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Cell Line Studies :

- In vitro assays revealed that the compound inhibited cell growth in leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7) cell lines with GI50 values in the micromolar range .

- The presence of specific substituents on the thiazolidinone ring was found to enhance cytotoxicity, suggesting structure-activity relationships that could guide future drug design .

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition :

- Induction of Apoptosis :

Case Studies

Several studies have highlighted the efficacy and safety profile of thiazolidinone derivatives:

- Clinical Observations :

- Preclinical Models :

Scientific Research Applications

Anticancer Research

The thiazolidinone derivatives, including the target compound, have shown significant promise in anticancer applications. The structure of these compounds allows for interactions with various biological targets, leading to cytotoxic effects against multiple cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated several thiazolidinone derivatives for their cytotoxic activities against human cancer cell lines such as HL-60 (acute leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound exhibited notable inhibitory activity with IC50 values comparable to established chemotherapeutics .

- Another derivative demonstrated an IC50 of 4.4 µM against A2780 ovarian cancer cells, indicating its potential as a more effective alternative to cisplatin .

-

Mechanism of Action :

- The anticancer activity of thiazolidinones is often attributed to their ability to induce apoptosis and inhibit cell proliferation. For instance, compounds with bulky substituents at the para position have shown enhanced bioactivity by stabilizing microtubules, which are critical for cell division .

- Structure-Activity Relationship :

Antioxidant Properties

Thiazolidinone derivatives also exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Findings on Antioxidant Activity

- Evaluation of Lipid Peroxidation :

- Comparison with Standard Antioxidants :

Therapeutic Potential Beyond Cancer

In addition to anticancer and antioxidant applications, thiazolidinones have been explored for other therapeutic uses.

Other Biological Activities

- Antidiabetic and Antimicrobial Properties :

- Inhibition of Specific Enzymes :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity and Physicochemical Properties

The following table compares key structural and functional differences between the target compound and analogs reported in the literature:

Key Observations:

Sulfonic acid vs. Sulfonamide: The ethanesulfonic acid moiety in the target compound likely improves aqueous solubility compared to sulfonamide derivatives (), which balance solubility with membrane permeability .

Synthetic Pathways: The target compound’s synthesis likely follows a Knoevenagel condensation between 2-thioxothiazolidin-4-one and 4-isopropylbenzaldehyde, analogous to the protocol for 3-fluorobenzylidene derivatives () .

Biological Activity Trends: Thiazolidinones with electron-deficient aromatic substituents (e.g., 3-fluorobenzylidene) show stronger anticancer activity, possibly due to enhanced electrophilicity facilitating DNA or protein adduct formation . Sulfonamide/sulfonic acid derivatives (, Target) exhibit dual functionality: enzyme inhibition (e.g., carbonic anhydrase) and improved pharmacokinetics .

Q & A

Q. Key Considerations :

- Sodium acetate acts as a catalyst for aldol condensation .

- Recrystallization solvents (e.g., DMF/EtOH vs. AcOH) influence purity and crystal structure .

How is the compound characterized using spectroscopic and analytical methods?

Basic

Structural confirmation relies on:

- IR Spectroscopy : C=O (1703 cm⁻¹), C=S (1228 cm⁻¹), and NH/OH stretches (3180–3523 cm⁻¹) .

- NMR :

- Melting Points : Consistency across batches (e.g., 226–228°C for intermediates) validates purity .

How can reaction conditions be optimized to improve yield and purity?

Advanced

Optimization involves systematic screening of:

- Solvents : Ethanol outperforms DMF or AcOH in microwave-assisted reactions (94% vs. 75% yield) .

- Bases : K₂CO₃ > NaOAc in nucleophilic substitution reactions (e.g., alkylation of thiol groups) .

- Time : Microwave irradiation reduces reaction time (30–50 min vs. 2–3 h for conventional methods) .

Example Optimization Table (from ):

| Solvent | Base | Time (min) | Yield (%) |

|---|---|---|---|

| Ethanol | K₂CO₃ | 40 | 94 |

| DMF | NaOAc | 120 | 75 |

How to resolve contradictions in spectroscopic data from different synthesis batches?

Advanced

Discrepancies in NMR/IR data often arise from:

- Tautomerism : Thioxothiazolidinone derivatives exhibit keto-enol tautomerism, altering spectral peaks .

- Recrystallization Artifacts : Solvent polarity (e.g., AcOH vs. EtOH) affects hydrogen bonding and crystal packing .

- Impurities : Unreacted aldehydes or byproducts (e.g., disulfides) require column chromatography or HPLC purification .

Q. Mitigation Strategies :

- Use deuterated solvents for NMR to stabilize tautomers .

- Validate purity via HPLC (≥95% purity threshold) .

What experimental designs are suitable for studying the environmental fate of the compound?

Advanced

Adopt a tiered approach (per ):

Laboratory Studies :

- Degradation : Hydrolysis/photolysis under controlled pH/UV conditions.

- Partitioning : Measure logP and water solubility to predict bioaccumulation.

Field Studies :

Q. Key Metrics :

- EC₅₀ (aquatic toxicity) and BCF (bioaccumulation factor) for risk assessment .

What are the key considerations in designing thiazolidinone derivatives for biological activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.